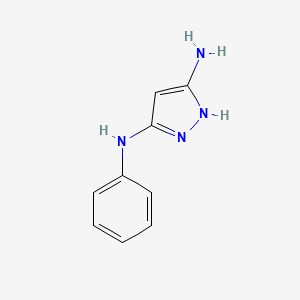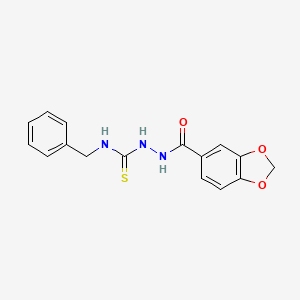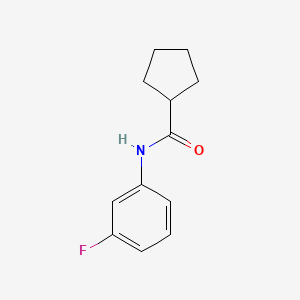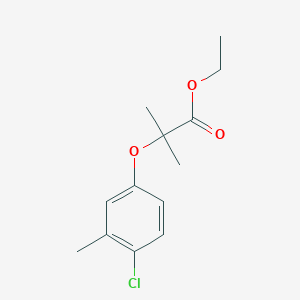
N~3~-phenyl-1H-pyrazole-3,5-diamine
Descripción general
Descripción
“N~3~-phenyl-1H-pyrazole-3,5-diamine” is a type of pyrazole derivative . Pyrazoles are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 3-Amino-5-phenylpyrazole, an amino pyrazole derivative, has been reported to be synthesized by heating either 3-amino-4-bromo- or 3-amino-5-phenylisothiazole in the presence of anhydrous hydrazine .Aplicaciones Científicas De Investigación
Corrosion Inhibition and Antimicrobial Applications
N3-phenyl-1H-pyrazole-3,5-diamine derivatives have been synthesized and evaluated as effective corrosion inhibitors for copper alloy dissolution in basic media. These compounds demonstrate high efficiency in preventing copper dissolution in NH4OH solution. Additionally, they exhibit significant antimicrobial activities against both gram-positive and gram-negative bacteria, surpassing conventional bactericide agents in efficacy (Sayed et al., 2018).
Textile Industry Applications
These derivatives have been utilized in textile industry applications, specifically in the development of antimicrobial cotton fabrics. They are synthesized, characterized, and encapsulated into liposomal chitosan emulsions for textile finishing. The treated cotton fabrics exhibit antimicrobial properties against bacterial strains like E. coli and Staphylococcus aureus, with minimal toxicity to skin fibroblast cell lines (Nada et al., 2018).
Spectroscopic and Theoretical Investigations
New pyrazole Schiff bases containing azo groups were synthesized, characterized using various spectroscopic techniques, and analyzed theoretically. These studies provide insights into their chemical structures, vibrational frequencies, and electrochemical properties, which are crucial for understanding their behavior in different applications (Özkınalı et al., 2018).
Organic Synthesis
N-phenylpyrrole and pyrazole nitriles, including those related to N3-phenyl-1H-pyrazole-3,5-diamine, have been synthesized from aldehydes. These compounds provide a basis for novel amidines and diamines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Jarvest & Marshall, 1992).
Antimicrobial and Anti-Inflammatory Agents
Pyrazole derivatives, including N3-phenyl-1H-pyrazole-3,5-diamine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showcase their potential as bioactive agents in pharmaceutical applications (Kendre et al., 2015).
Electrochemical Synthesis
Electrochemical catalysis has been employed for the N-N coupling and ring cleavage reaction of pyrazoles, leading to the synthesis of novel heterocyclic compounds. This method highlights the utility of electrochemical processes in synthesizing and manipulating pyrazole derivatives (Zandi et al., 2021).
Luminescent Material Development
3(5)-Phenyl-1H-pyrazoles, closely related to N3-phenyl-1H-pyrazole-3,5-diamine, have been used to develop highly efficient organic crystalline solids with deep-blue fluorescence. These materials demonstrate intriguing fluorescence "ON/OFF" switching capabilities, which is significant for applications in display technologies and sensing materials (Tang et al., 2016).
Photo-Luminescent Materials
Pyrazole derivatives, including structures similar to N3-phenyl-1H-pyrazole-3,5-diamine, have been synthesized as photo-luminescent materials. These compounds show luminescent properties in both the crystalline solid state and mesophase, offering potential use in lighting and display technologies (Al-Karawi et al., 2018).
Anticancer and Antimicrobial Studies
Newly synthesized Schiff bases of pyrazole derivatives have been evaluated for their DNA protection, antimicrobial, and anticancer properties. These compounds demonstrate potential as bioactive agents in cancer treatment, highlighting the significance of pyrazole derivatives in medicinal chemistry (Şener et al., 2021).
Dyeing Properties
N3-phenyl-1H-pyrazole-3,5-diamine derivatives have been studied for their dyeing properties, showing potential as azo and bisazo dyes. These compounds have been characterized for their UV-visible measurements, dyeing performance, and fastness tests, indicating their applicability in the textile industry (Bagdatli & Ocal, 2012).
Antimicrobial Activity
A series of pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Propiedades
IUPAC Name |
3-N-phenyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSOCJHFZCVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-phenyl-1H-pyrazole-3,5-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)
![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3484205.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3484208.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3484235.png)
![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B3484236.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-8-iodo-4-methyl-2H-chromen-2-one](/img/structure/B3484243.png)
![4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)](/img/structure/B3484249.png)


![2-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3484268.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3484298.png)